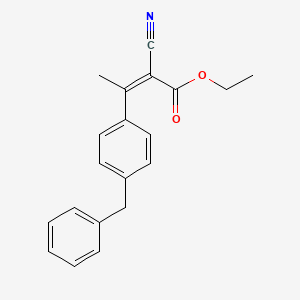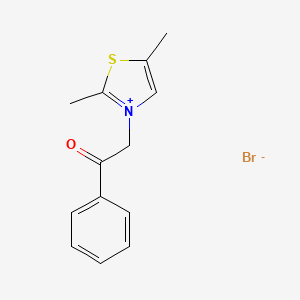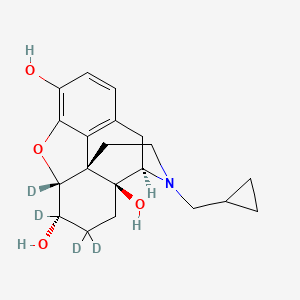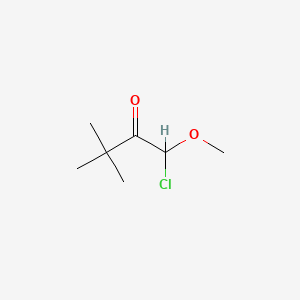
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: is a derivative of Irbesartan, a medication primarily used to treat high blood pressure and diabetic nephropathy. This compound is a glucuronide conjugate, which means it is formed by the addition of glucuronic acid to Irbesartan. This modification can affect the compound’s solubility, stability, and bioavailability, making it a subject of interest in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using acetyl groups to prevent unwanted reactions.
Activation of Carboxyl Group: The carboxyl group of glucuronic acid is activated, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Coupling with Irbesartan: The activated glucuronic acid is then coupled with Irbesartan under mild conditions to form the glucuronide conjugate.
Methylation: The final step involves the methylation of the ester group to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the glucuronide moiety.
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the glucuronide moiety.
Hydrolysis: Deacetylated and demethylated products.
Substitution: Substituted derivatives at the ester group.
Applications De Recherche Scientifique
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: has several scientific research applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Irbesartan derivatives.
Drug Delivery: Investigating the potential of glucuronide conjugates to improve drug solubility and bioavailability.
Metabolite Identification: Identifying and characterizing metabolites of Irbesartan in biological systems.
Toxicology: Assessing the safety and toxicity of Irbesartan derivatives.
Mécanisme D'action
The mechanism of action of Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is primarily related to its parent compound, Irbesartan. Irbesartan is an angiotensin II receptor antagonist, which means it blocks the action of angiotensin II, a hormone that causes blood vessels to constrict. By blocking this hormone, Irbesartan helps to relax blood vessels, thereby lowering blood pressure. The glucuronide conjugate may have altered pharmacokinetic properties, but the fundamental mechanism of action remains the same.
Comparaison Avec Des Composés Similaires
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: can be compared with other glucuronide conjugates of angiotensin II receptor antagonists:
Losartan Glucuronide: Similar in that it is a glucuronide conjugate of an angiotensin II receptor antagonist, but differs in the parent compound.
Valsartan Glucuronide: Another glucuronide conjugate with a different parent compound.
Telmisartan Glucuronide: Similar in structure but with a different parent compound.
The uniqueness of This compound lies in its specific parent compound, Irbesartan, and the specific modifications made to the glucuronide moiety.
Propriétés
Formule moléculaire |
C38H44N6O10 |
|---|---|
Poids moléculaire |
744.8 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3/t30-,31-,32+,33-,35+/m0/s1 |
Clé InChI |
UKSGMKYWGKQGGT-WUORMFBWSA-N |
SMILES isomérique |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


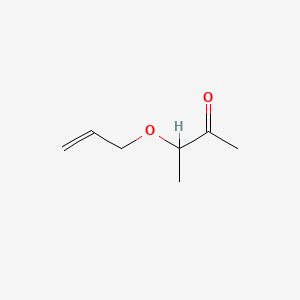
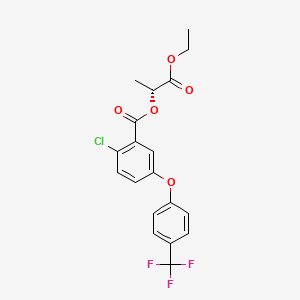

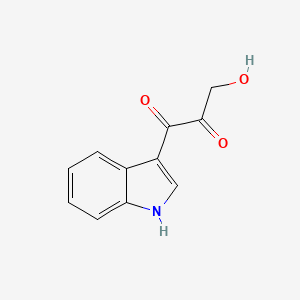

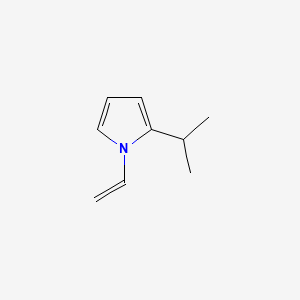
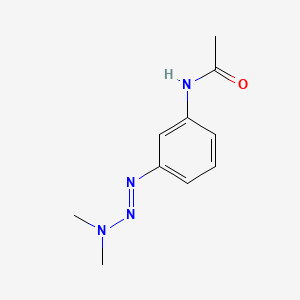

![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)

